molecular formula C22H16FN5O2 B2626855 6-(3-Fluorophenyl)-2-[1-(quinoxaline-2-carbonyl)azetidin-3-yl]-2,3-dihydropyridazin-3-one CAS No. 2380186-69-4

6-(3-Fluorophenyl)-2-[1-(quinoxaline-2-carbonyl)azetidin-3-yl]-2,3-dihydropyridazin-3-one

Cat. No.: B2626855
CAS No.: 2380186-69-4
M. Wt: 401.401
InChI Key: GRJHQYMDHLLDAP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(3-Fluorophenyl)-2-[1-(quinoxaline-2-carbonyl)azetidin-3-yl]-2,3-dihydropyridazin-3-one is a complex organic compound that features a fluorophenyl group, a quinoxaline moiety, and an azetidinyl group attached to a dihydropyridazinone core. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(3-Fluorophenyl)-2-[1-(quinoxaline-2-carbonyl)azetidin-3-yl]-2,3-dihydropyridazin-3-one typically involves multi-step organic reactions. A common approach might include:

    Formation of the Quinoxaline Moiety: Starting from a suitable aromatic diamine and a diketone.

    Synthesis of the Azetidinone Ring: Using a β-lactam synthesis method, such as the Staudinger reaction.

    Coupling Reactions: Combining the quinoxaline and azetidinone intermediates under appropriate conditions.

    Final Cyclization: Forming the dihydropyridazinone core through cyclization reactions.

Industrial Production Methods

Industrial production would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the dihydropyridazinone core.

    Reduction: Reduction reactions could target the quinoxaline moiety or the azetidinone ring.

    Substitution: Electrophilic or nucleophilic substitution reactions might occur on the fluorophenyl group.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon.

    Substitution: Halogenating agents or nucleophiles like amines or thiols.

Major Products

The major products would depend on the specific reactions and conditions used. For example, oxidation might yield quinoxaline N-oxides, while reduction could produce partially hydrogenated derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for more complex molecules or as a ligand in coordination chemistry.

Biology

Biologically, it might be investigated for its potential as an enzyme inhibitor or receptor modulator.

Medicine

In medicinal chemistry, such compounds are often explored for their potential therapeutic effects, such as anti-cancer, anti-inflammatory, or antimicrobial activities.

Industry

Industrially, it could be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action would depend on the specific biological target. For instance, if it acts as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking substrate access. Molecular docking studies and biochemical assays would be necessary to elucidate the exact pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 6-(3-Chlorophenyl)-2-[1-(quinoxaline-2-carbonyl)azetidin-3-yl]-2,3-dihydropyridazin-3-one
  • 6-(3-Methylphenyl)-2-[1-(quinoxaline-2-carbonyl)azetidin-3-yl]-2,3-dihydropyridazin-3-one

Uniqueness

The presence of the fluorophenyl group might confer unique electronic properties, affecting the compound’s reactivity and biological activity compared to its chloro- or methyl-substituted analogs.

Properties

IUPAC Name

6-(3-fluorophenyl)-2-[1-(quinoxaline-2-carbonyl)azetidin-3-yl]pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16FN5O2/c23-15-5-3-4-14(10-15)17-8-9-21(29)28(26-17)16-12-27(13-16)22(30)20-11-24-18-6-1-2-7-19(18)25-20/h1-11,16H,12-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRJHQYMDHLLDAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C2=NC3=CC=CC=C3N=C2)N4C(=O)C=CC(=N4)C5=CC(=CC=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16FN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.